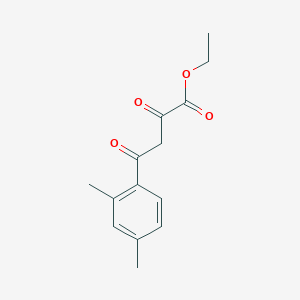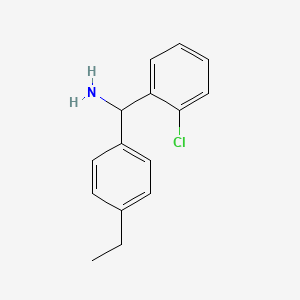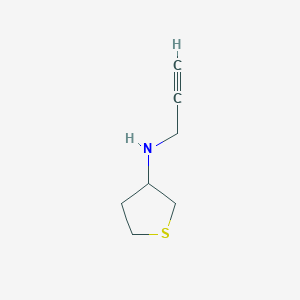![molecular formula C14H7ClF3N3O B1420166 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1198475-48-7](/img/structure/B1420166.png)
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学的研究の応用
Structural Analysis
- The structural characterization of compounds related to 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied. These compounds often display interesting intermolecular interactions and crystal structures, contributing to the understanding of their chemical behavior and potential applications (Fun et al., 2012).
Synthesis of Derivatives
- Efficient synthetic routes have been developed for derivatives of this compound. These methods are crucial in the manufacture of specific inhibitors and pharmaceutical compounds, highlighting the compound's role as a key intermediate (Kiss et al., 2008).
Novel Compounds and Antitumor Activity
- The synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, closely related to this compound, have been investigated. These compounds have shown potential in vitro anticancer activity, indicating their relevance in medicinal chemistry and drug development (Maftei et al., 2016).
Pharmaceutical Applications
- Derivatives of this compound are used in the synthesis of diverse pharmaceutical compounds. These derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, demonstrating their importance in the development of new therapeutic agents (Redda & Gangapuram, 2007).
Material Science Applications
- In material science, derivatives of this compound have been used in the synthesis of electron-transporting materials for organic light-emitting diodes (OLEDs). These materials contribute to the development of high-efficiency and low-roll-off OLED devices (Shih et al., 2015).
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the exact structure of the compound and its intended use.
Mode of Action
Trifluoromethylpyridines are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The exact interactions with its targets and the resulting changes would depend on the specific biological system in which the compound is used.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . The exact pathways and their downstream effects would be dependent on the specific targets of the compound.
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine. For instance, it’s known that 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, can be obtained in good yield via a simple one-step reaction . This suggests that the synthesis and stability of the compound could be influenced by factors such as temperature and pH.
特性
IUPAC Name |
3-(2-chloro-6-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-9(12-20-13(22-21-12)14(16,17)18)6-7-10(19-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZTICCTDGJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)

![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)


![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)

![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)




amine](/img/structure/B1420106.png)
